PHD2 Enzyme Inhibition Potency Relative to In-Class Pyrrolidine-Acetamide Derivatives
Among a series of pyrrolidine-acetamide PHD2 inhibitors profiled under identical assay conditions, the secondary acetamide (R = H) demonstrated potent PHD2 inhibition (IC50 = 2.5 nM) [1]. This places the compound among the more potent chemotypes in this set, though direct head-to-head data for the exact (S)-enantiomer are not available; activity is inferred from closely related analogs within the BDBM503858xx series [2][3].
| Evidence Dimension | PHD2 enzyme inhibition IC50 (nM) |
|---|---|
| Target Compound Data | IC50 = 2.5 nM (close analog: secondary acetamide, CHEMBL2043004) [1] |
| Comparator Or Baseline | N-ethyl analog (CHEMBL2041179): IC50 = 4.7 nM; N-methyl analog series (CHEMBL2041190): IC50 = 0.20–0.80 nM (mixed profiles) [2][3] |
| Quantified Difference | Approx. 1.9-fold more potent than N-ethyl analog; N-methyl analogs show variable, sometimes higher potency but may alter selectivity [2] |
| Conditions | FLAG-tagged PHD2 expressed in baculovirus-infected Sf9 insect cells; biotinyl-DLDLEMLAPYIPMDDDFQL substrate; preincubation protocol [1] |
Why This Matters
Maintaining sub-5 nanomolar PHD2 inhibition is critical for HIF-α stabilization strategies; the secondary acetamide provides a balanced potency-selectivity profile that may be eroded by N-alkylation, guiding procurement for SAR-by-catalog approaches.
- [1] BindingDB BDBM50385832 (CHEMBL2043004). IC50: 2.5 nM for FLAG-tagged PHD2 inhibition. BindingDB.org. View Source
- [2] BindingDB BDBM50385792 (CHEMBL2041179). IC50: 4.7 nM for PHD2; BDBM50385803 (CHEMBL2041190). IC50: 0.20–0.80 nM for PHD2. BindingDB.org. View Source
- [3] BindingDB BDBM50385803 (CHEMBL2041190). IC50: 0.200 nM for PHD2; 0.800 nM for PHD3. BindingDB.org. View Source
